molecular formula C21H17ClN2O2 B15015830 4-(benzyloxy)-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide

4-(benzyloxy)-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide

Katalognummer: B15015830
Molekulargewicht: 364.8 g/mol
InChI-Schlüssel: HCLPIVKXPCOBLG-OEAKJJBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group and a chlorophenylmethylidene moiety. It is often studied for its chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide typically involves the condensation of 4-(benzyloxy)benzohydrazide with 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyloxy and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

4-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • 4-(benzyloxy)benzaldehyde
  • 4-(benzyloxy)benzonitrile
  • 4-(benzyloxy)phenylacetic acid

Comparison: Compared to these similar compounds, 4-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide is unique due to the presence of the chlorophenylmethylidene moiety. This structural feature may contribute to its distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C21H17ClN2O2

Molekulargewicht

364.8 g/mol

IUPAC-Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-phenylmethoxybenzamide

InChI

InChI=1S/C21H17ClN2O2/c22-19-10-6-16(7-11-19)14-23-24-21(25)18-8-12-20(13-9-18)26-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,24,25)/b23-14+

InChI-Schlüssel

HCLPIVKXPCOBLG-OEAKJJBVSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.